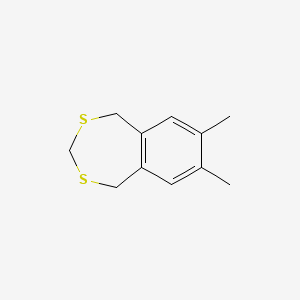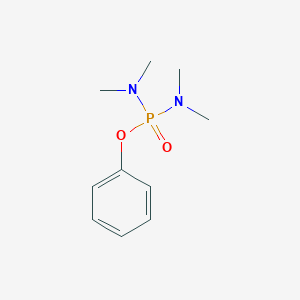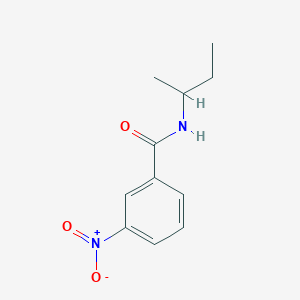
1,5-Dihydro-7,8-dimethylbenzo-2,4-dithiepin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dihydro-7,8-dimethylbenzo-2,4-dithiepin: is an organic compound with the molecular formula C11H14S2 and a molecular weight of 210.36 g/mol This compound is characterized by its unique structure, which includes a benzo-dithiepin ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Dihydro-7,8-dimethylbenzo-2,4-dithiepin typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable dithiol with a benzoquinone derivative . The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This includes the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1,5-Dihydro-7,8-dimethylbenzo-2,4-dithiepin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methyl groups or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1,5-Dihydro-7,8-dimethylbenzo-2,4-dithiepin has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of benzo-dithiepin systems and their derivatives.
Biology: Research into its biological activity includes potential antimicrobial and antifungal properties.
Medicine: Investigations are ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism by which 1,5-Dihydro-7,8-dimethylbenzo-2,4-dithiepin exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfur-containing ring system. This interaction can modulate biological pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Thiazoles: These compounds also contain sulfur and exhibit diverse biological activities.
Benzothiepins: Similar in structure but may have different substituents, affecting their reactivity and applications.
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
36568-23-7 |
|---|---|
Formule moléculaire |
C11H14S2 |
Poids moléculaire |
210.4 g/mol |
Nom IUPAC |
7,8-dimethyl-1,5-dihydro-2,4-benzodithiepine |
InChI |
InChI=1S/C11H14S2/c1-8-3-10-5-12-7-13-6-11(10)4-9(8)2/h3-4H,5-7H2,1-2H3 |
Clé InChI |
SMVKOIBFWKSJBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CSCSC2)C=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11988914.png)
![N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-2-carbohydrazide](/img/structure/B11988935.png)






![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11988985.png)
![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11988987.png)

![2-methyl-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}quinoline-4-carbohydrazide](/img/structure/B11988991.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11988996.png)
